3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Overview
Description
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
It’s known that the compound is a white to colorless crystalline solid . It has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets. Furthermore, the compound’s low water solubility could influence its distribution and efficacy in aqueous biological environments .
Biochemical Analysis
Biochemical Properties
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are important in regulating blood pressure . Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases, which play a role in protein degradation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reduction of 2-nitrobenzylamine to 2-aminobenzylamine, followed by cyclization with a suitable carbonyl compound to form the benzazepinone ring . The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has several scientific research applications:
Comparison with Similar Compounds
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be compared with similar compounds such as:
3-Amino-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in the position of the amino group and the presence of an additional ring.
2-Amino-3,4-dihydroquinazoline: This compound has a different ring system but shares the presence of an amino group and a carbonyl group.
The uniqueness of this compound lies in its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403254 | |
Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-35-6 | |
Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?
A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.
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